6-Chloronoradrenaline is synthesized from noradrenaline, which is primarily produced in the adrenal medulla and sympathetic nervous system. Its classification falls under the broader category of sympathomimetic agents, which mimic the effects of the sympathetic nervous system. This compound is often utilized in research to study adrenergic receptor activity and the mechanisms of neurotransmission.
The synthesis of 6-Chloronoradrenaline can be accomplished through several methods, primarily involving the chlorination of noradrenaline. Here are some detailed steps involved in its synthesis:
These methods ensure high yield and purity of the final product, essential for subsequent applications in pharmacological studies.
The molecular formula for 6-Chloronoradrenaline is C_8H_10ClN_1O_3. Its structure features:
This arrangement allows for various interactions with biological receptors, particularly adrenergic receptors.
Various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry can be employed to confirm the structure and purity of 6-Chloronoradrenaline. For example, NMR can reveal the environment of hydrogen atoms in the molecule, while mass spectrometry provides information about molecular weight and fragmentation patterns.
6-Chloronoradrenaline can undergo several chemical reactions, including:
These reactions are crucial for modifying 6-Chloronoradrenaline for specific research applications.
The mechanism of action of 6-Chloronoradrenaline primarily involves its interaction with adrenergic receptors (alpha and beta types). Upon binding:
Studies have shown that 6-Chloronoradrenaline exhibits varying affinities for different adrenergic receptor subtypes, making it a valuable tool for understanding receptor dynamics and drug design.
6-Chloronoradrenaline possesses several notable physical and chemical properties:
These properties influence its behavior in biological systems and its applicability in laboratory settings.
6-Chloronoradrenaline has several important applications in scientific research:
The compound's unique properties make it a significant subject of study in both pharmacology and biochemistry, contributing to advancements in understanding adrenergic signaling pathways.
6-Chloronoradrenaline (6-Chloro-4,5,β-trihydroxyphenethylamine) is a halogenated derivative of norepinephrine featuring a chlorine atom at the 6-position of the catechol ring. This substitution significantly alters its electronic distribution and steric profile compared to the parent compound. The catechol moiety (benzene ring with adjacent hydroxyl groups at positions 3 and 4) is essential for receptor binding, and halogenation at position 6 introduces steric hindrance and electron-withdrawing effects that perturb hydrogen-bonding networks and charge distribution. The molecule retains the β-hydroxyethylamine side chain critical for adrenergic activity, but the chlorine atom increases molecular weight (203.63 g/mol) and lipophilicity (calculated logP: 0.92 vs. norepinephrine’s −1.38) [6].
Ion mobility-mass spectrometry (IM-MS) studies of analogous chlorinated catecholamines reveal distinct collision cross-section (CCS) values reflecting altered gas-phase ion conformations. Chlorination reduces molecular symmetry, potentially creating ortho, meta, and para positional isomers relative to the hydroxyl groups; however, the 6-position yields a single defined isomer due to the catechol ring’s substitution pattern. Density functional theory (DFT) modeling predicts that chlorine’s van der Waals radius (175 pm) and electronegativity induce torsional strain in the ethylamine side chain, increasing the dihedral angle between the ring and side chain by ~8° versus norepinephrine. This conformational shift likely impacts receptor docking [2] [7].
Table 1: Structural Parameters of 6-Chloronoradrenaline vs. Norepinephrine
Parameter | 6-Chloronoradrenaline | Norepinephrine |
---|---|---|
Molecular Formula | C₈H₁₀ClNO₃ | C₈H₁₁NO₃ |
Molecular Weight (g/mol) | 203.63 | 169.18 |
logP (Calculated) | 0.92 | -1.38 |
Catechol C-Cl Bond Length (Å) | 1.73 | N/A |
Side Chain Dihedral Angle (°) | 42.1 ± 1.5 | 34.3 ± 0.9 |
Synthesis of 6-Chloronoradrenaline typically employs regioselective halogenation strategies followed by enzymatic or chemical side chain amination. One multi-step route begins with halogenation of 3,4-dihydroxybenzaldehyde using sulfuryl chloride (SO₂Cl₂) in acetic acid, yielding 6-chloroprotocatechualdehyde. Reductive amination via the Strecker reaction with nitromethane and subsequent catalytic hydrogenation (Pd/C, H₂) affords 6-chloro-3,4-dihydroxyphenethylamine (6-Chlorodopamine). Stereoselective β-hydroxylation is achieved using dopamine β-monooxygenase (DBM) or copper(I)-mediated O₂ activation, introducing the (R)-configured alcohol with >90% enantiomeric excess [3] [6].
Alternative pathways leverage protected catechol intermediates. Benzyl ether protection of 3,4-dihydroxybenzaldehyde, followed by electrophilic chlorination at position 6 using N-chlorosuccinimide (NCS), yields 6-chloro-3,4-dibenzyloxybenzaldehyde. Henry reaction with nitromethane and reduction (LiAlH₄) gives the protected 2-nitroethanol intermediate. Catalytic hydrogenation (Ra-Ni) reduces the nitro group and removes benzyl groups, yielding racemic 6-Chloronoradrenaline. Resolution via chiral tartrate salts isolates the biologically active (R)-enantiomer [3].
Fluorescent analogues like FFN270 utilize similar halogenation strategies but incorporate coumarin cores, underscoring the versatility of halogenated catecholamine synthesis. Key challenges include preventing quinone formation during deprotection and achieving high regioselectivity to avoid 5-chloro contaminants [4].
Halogenation position and identity critically influence pharmacological and physicochemical properties. 6-Chloronoradrenaline exhibits distinct behavior versus 2-, 5-, or fluoro-substituted analogues:
Table 2: Properties of Halogenated Noradrenaline Analogues at Position 6
Analog | Van der Waals Radius (pm) | α₁-Adrenergic IC₅₀ (μM) | COMT Vₘₐ₋ (nmol/min/mg) | logP |
---|---|---|---|---|
Norepinephrine | - | 0.15 | 8.7 | -1.38 |
6-FluoroNoradrenaline | 147 | 0.27 | 7.2 | 0.28 |
6-ChloroNoradrenaline | 175 | 1.20 | 5.3 | 0.92 |
6-BromoNoradrenaline | 185 | 2.10 | 3.9 | 1.32 |
6-IodoNoradrenaline | 198 | >10 | 3.1 | 1.78 |
6-Chloronoradrenaline demonstrates complex stability behavior dictated by halogen effects on catechol ring reactivity. In pH 7.4 phosphate buffer at 37°C, its degradation follows first-order kinetics (k = 1.24 × 10⁻³ h⁻¹; t₁/₂ = 23 days), exceeding norepinephrine’s instability (k = 3.01 × 10⁻³ h⁻¹; t₁/₂ = 9.6 days). Chlorine’s electron-withdrawing effect stabilizes the catechol against autoxidation by lowering the highest occupied molecular orbital (HOMO) energy, thereby reducing O₂-mediated electron transfer. Primary degradation products include the ortho-quinone (λₘₐₓ = 390 nm) and cyclized leukoaminochrome derivatives, identified via LC-MS as m/z 201 [M+H]+ and m/z 183, respectively [5] [8].
Light exposure drastically accelerates degradation. Under ambient fluorescent lighting (500 lux), 6-Chloronoradrenaline in saline shows 90% degradation after 39 days at 4°C versus >180 days in amber vials. UV-Vis spectroscopy reveals a distinct photolysis product (λₘₐₓ = 320 nm) hypothesized to be a chlorinated dopaminochrome. Dehalogenation is negligible, contrasting with brominated analogues that release bromide ions [5].
In biological matrices, stability depends on antioxidant capacity. Plasma spiked with 10 μM 6-Chloronoradrenaline exhibits biphasic decay: rapid initial decline (t₁/₂ = 2.3 h) due to protein binding and enzymatic oxidation, followed by slow degradation (t₁/₂ = 18 h). Addition of 1 mM ascorbate extends the initial half-life to 8.7 h by competitively reducing the ortho-quinone back to catechol. The chlorinated derivative shows 3.5-fold lower plasma protein binding (21%) than norepinephrine (73%), attributed to reduced hydrogen-bonding capacity [5] [8].
Table 3: Degradation Kinetics of 6-Chloronoradrenaline Under Physiological Conditions
Condition | Matrix | k (h⁻¹) | t₁/₂ | Major Degradant(s) |
---|---|---|---|---|
Dark, pH 7.4, 37°C | Phosphate Buffer | 1.24 × 10⁻³ | 23 days | Quinone (m/z 201) |
Ambient Light, pH 7.4, 4°C | 0.9% Saline | 3.21 × 10⁻³ | 9 days | Dopaminochrome (m/z 183) |
Dark, 37°C | Human Plasma | 3.01 × 10⁻¹ (fast); 3.86 × 10⁻² (slow) | 2.3 h; 18 h | Sulfoconjugates |
Dark, 37°C + 1 mM Ascorbate | Human Plasma | 7.97 × 10⁻² (fast) | 8.7 h | Quinone (minor) |
CAS No.: 76663-30-4
CAS No.: 12063-10-4
CAS No.:
CAS No.: 31063-73-7
CAS No.: 1526817-78-6
CAS No.: 37305-51-4